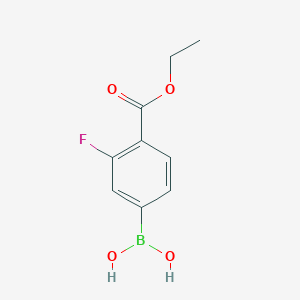

4-エトキシカルボニル-3-フルオロフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-Ethoxycarbonyl-3-fluorophenylboronic acid involves multiple steps, including esterification, etherification, and selective hydrolysis. For example, one method involves starting from 4-methylsalicylic acid, undergoing simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis to achieve a related compound with an overall yield of 58% (W. Mi, 2006). Another approach involves the synthesis of 2-ethoxy-3-pyridylboronic acid, demonstrating the versatility of ethoxy and fluorophenylboronic acid derivatives in cross-coupling reactions (A. Thompson et al., 2005).

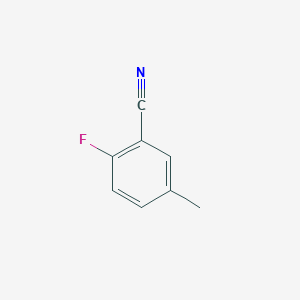

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting intramolecular and intermolecular interactions. For instance, X-ray crystallography studies on 2-ethoxy-3-pyridylboronic acid reveal intramolecular O–H⋯O bonds and intermolecular O–H⋯N bonds, highlighting the importance of these interactions in the stability of the crystal structure (A. Thompson et al., 2005).

Chemical Reactions and Properties

Boronic acids, including those with ethoxycarbonyl and fluorophenyl groups, are key intermediates in various chemical reactions, such as Suzuki cross-coupling. These compounds exhibit significant reactivity due to their ability to form stable complexes with transition metals, facilitating the formation of carbon-carbon bonds (A. Thompson et al., 2005).

科学的研究の応用

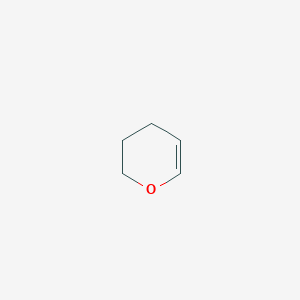

液晶性化合物の合成

この化合物は、新規な液晶性フルオロビフェニルシクロヘキセンおよびジフルオロターフェニルの合成に使用されてきました . これらの材料は、その独特の光学特性により、ディスプレイ技術において潜在的な用途があります .

強力なロイコトリエンB4受容体アゴニストの合成

また、強力なロイコトリエンB4受容体アゴニストであるo-フェニルフェノールの合成にも使用されてきました . これらの化合物は、炎症性疾患の治療に潜在的な治療的用途があります .

鈴木カップリング反応

4-エトキシカルボニル-3-フルオロフェニルボロン酸は、鈴木カップリング反応の反応物として使用できます . これは、有機合成で広く使用されているパラジウム触媒クロスカップリング反応の一種です .

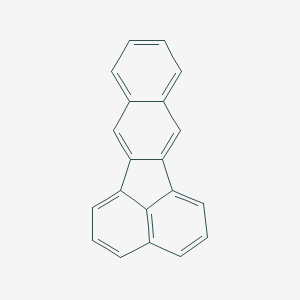

生物活性ターフェニルの合成

この化合物は、新規な生物活性ターフェニルの合成に使用されてきました . ターフェニルは、医薬品化学において潜在的な用途を持つ芳香族化合物です .

アレーンジアゾニウムテトラフルオロホウ酸塩の合成

4-エトキシカルボニル-3-フルオロフェニルボロン酸は、アレーンジアゾニウムテトラフルオロホウ酸塩の合成における反応物として使用できます . これらの化合物は、有機合成における有用な中間体です

Safety and Hazards

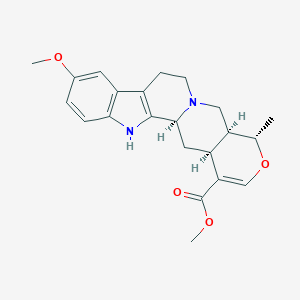

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known for their ability to form boronate esters with 1,2- and 1,3-diols in physiological conditions, which can influence the activity of target molecules .

Biochemical Pathways

Boronic acids are often used in the synthesis of bioactive compounds and can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound is a solid at 20°c and is soluble in methanol . Its stability and solubility suggest that it could have reasonable bioavailability, but further studies would be needed to confirm this.

Result of Action

The compound’s ability to form boronate esters with diols could potentially modulate the activity of target molecules, leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. The compound is recommended to be stored at room temperature, preferably in a cool and dark place, below 15°C . It is also important to note that the compound is classified as harmful if swallowed and can cause skin and eye irritation .

特性

IUPAC Name |

(4-ethoxycarbonyl-3-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSPPZZTTSHTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376838 |

Source

|

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874288-38-7 |

Source

|

| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)